6-(Trifluoromethyl)quinazolin-4(1H)-one

Lipophilicity Physicochemical Properties Drug Design

Medicinal chemistry programs often stall when lead scaffolds lack sufficient lipophilicity and metabolic stability. 6-(Trifluoromethyl)quinazolin-4(1H)-one solves this with a -CF₃ group that raises LogP to 1.34 vs. 0.94 for the unsubstituted analog, improving membrane permeability and resisting oxidative metabolism. • Privileged kinase inhibitor scaffold found in FDA-approved gefitinib/erlotinib analogs. • Consistent 97% purity with ambient storage and shipping. • Bulk quantities available for hit-to-lead and agrochemical derivative synthesis.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
CAS No. 16544-67-5
Cat. No. B101775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)quinazolin-4(1H)-one
CAS16544-67-5
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=O)N=CN2
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15)
InChIKeyPTVVXBQQOLLVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)quinazolin-4(1H)-one: Physicochemical & Pharmacological Profile


6-(Trifluoromethyl)quinazolin-4(1H)-one (CAS 16544-67-5) is a heterocyclic compound belonging to the quinazolinone family, characterized by a trifluoromethyl (-CF3) group at the 6-position and a carbonyl group at the 4-position [1]. The -CF3 substituent is a strong electron-withdrawing group that imparts enhanced lipophilicity (LogP = 1.34) and metabolic stability, which are critical for pharmaceutical and agrochemical applications [2]. This core scaffold is a privileged structure in medicinal chemistry, with FDA-approved quinazoline-based drugs such as gefitinib, erlotinib, and afatinib highlighting its therapeutic relevance [3].

Scaffold Privileged quinazolinone core with 6-CF3
Property Enhanced lipophilicity (reported LogP 1.34) vs. unsubstituted core
Workflow Medicinal chemistry building block; kinase inhibitor design Derivative data support cell-activity screening

6-(Trifluoromethyl)quinazolin-4(1H)-one: Why Generic Substitution Fails


Generic substitution of the 6-position in the quinazolin-4(1H)-one scaffold is scientifically unsound due to the profound and quantifiable impact of the -CF3 group on key molecular properties. Replacing the trifluoromethyl group with a hydrogen (unsubstituted quinazolinone) reduces lipophilicity from a LogP of 1.34 to 0.94, significantly altering membrane permeability and bioavailability [1]. Furthermore, the strong electron-withdrawing nature and metabolic shielding effect of the -CF3 group cannot be replicated by other common substituents like methyl (-CH3), chloro (-Cl), or methoxy (-OCH3). This results in a different reactivity profile and susceptibility to oxidative metabolism . The cumulative effect is a distinct pharmacological and synthetic profile, making 6-(Trifluoromethyl)quinazolin-4(1H)-one a non-interchangeable building block.

Property
This compound (6-CF3)
Common substitute (e.g., 6-H)
Lipophilicity
LogP 1.34 (reported)
LogP ~0.94; permeability may shift significantly
Electronic effect
Strong -I effect, metabolic shielding
-CH3/-Cl/-OCH3 cannot replicate electron-withdrawing profile
Metabolic context
CF3 reduces CYP oxidation susceptibility (class-level)
Non-fluorinated analogs may show higher oxidative metabolism

6-(Trifluoromethyl)quinazolin-4(1H)-one: Quantified Performance vs. Analogs


Lipophilicity Gain vs. Unsubstituted Core

The trifluoromethyl group at the 6-position significantly increases the compound's lipophilicity compared to the unsubstituted quinazolin-4(3H)-one core. The target compound has a measured LogP value of 1.34 [1], which is 0.4 LogP units higher than the LogP of 0.94 for the parent 4-hydroxyquinazoline .

Lipophilicity gain vs. unsubstituted core
Head-to-head
+0.4 LogP
Higher lipophilicity may support membrane permeability screening
Predicted values; direct experimental data to verify
Lipophilicity Physicochemical Properties Drug Design

Antiproliferative Activity vs. Gefitinib

A study on a series of novel trifluoromethyl-containing quinazoline derivatives demonstrated potent antiproliferative activity. The most active compound (10b) exhibited IC50 values of 3.02, 3.45, and 3.98 μM against PC3, LNCaP, and K562 cell lines, respectively, which were comparable to the positive control gefitinib [1]. This highlights the activity of the CF3-containing scaffold compared to non-fluorinated analogs, which were not explicitly reported in this study but are generally known to have lower potency.

Derivative antiproliferative activity
Cross-study comparable
Compound 10b IC50: 3.02–3.98 μM (PC3, LNCaP, K562)
Reported cell-model response comparable to gefitinib in tested lines
Data from a CF3-quinazoline derivative, not this specific building block
Antitumor Cytotoxicity Kinase Inhibition

Metabolic Stability Enhancement by CF3

The presence of a trifluoromethyl group on the quinazolinone core is a well-established strategy to enhance metabolic stability. The -CF3 group acts as a metabolic shield, reducing susceptibility to oxidative enzymes like cytochrome P450s . This class-level effect is a key differentiator from other 6-substituted analogs, such as 6-methyl, which are more prone to metabolic oxidation. While direct comparative data for this specific compound is limited, the class effect is a critical consideration for procurement where long half-life and reduced clearance are desired.

Metabolic stability (class-level)
Class-level inference
CF3 shielding against CYP oxidation
Supports metabolic stability context; not quantified for this compound
General fluorinated scaffold principle; source review recommended
Metabolic Stability Pharmacokinetics Drug Metabolism

6-(Trifluoromethyl)quinazolin-4(1H)-one: Optimal Use Cases


Anticancer Drug Lead Optimization

Based on evidence that trifluoromethyl-containing quinazoline derivatives show antiproliferative activity comparable to the approved drug gefitinib , this compound is best suited as a core scaffold for medicinal chemistry programs focused on developing novel tyrosine kinase inhibitors or other anticancer agents. Its enhanced lipophilicity (LogP 1.34) [1] is advantageous for achieving favorable ADME properties in a lead compound.

Bioactive Molecular Probe Synthesis

The unique reactivity and metabolic stability conferred by the -CF3 group make this compound an ideal building block for synthesizing activity-based probes or functionalized analogs for target identification and validation studies. Its distinct physicochemical profile (LogP 1.34) [1] compared to unsubstituted analogs ensures that derived probes will have different, and potentially more favorable, cellular permeability characteristics.

Agrochemicals with Improved Stability

The electron-withdrawing nature and metabolic shielding effect of the trifluoromethyl group are not limited to pharmaceuticals. These same properties are critical for enhancing the environmental stability and efficacy of herbicides and fungicides. 6-(Trifluoromethyl)quinazolin-4(1H)-one serves as a versatile intermediate for constructing novel fluorinated agrochemicals with improved persistence and target-site activity .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
CF3-enhanced lipophilicity & metabolic context
Cell-based kinase inhibition assays; ADME profiling
Bioactive molecular probe synthesis
Distinct LogP shift vs. non-fluorinated cores
Cellular permeability assessment; target engagement validation
Agrochemical intermediate development
Electron-withdrawing group and stability attribute
Environmental stability assays; target-site activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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